molecular formula C23H31N3O3S B3164323 N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide CAS No. 891016-02-7

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide

Katalognummer: B3164323
CAS-Nummer: 891016-02-7
Molekulargewicht: 429.6 g/mol
InChI-Schlüssel: OVTXOMMQHRIKGL-SFTDATJTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2S)-ML-SI3 ist eine chirale Verbindung, die in verschiedenen wissenschaftlichen Bereichen von großer Bedeutung ist. Sie ist bekannt für ihre einzigartige Stereochemie, die zu ihren besonderen chemischen und biologischen Eigenschaften beiträgt. Die Verbindung wird häufig als Baustein bei der Synthese komplexerer Moleküle verwendet und findet Anwendung in der pharmazeutischen Chemie, der organischen Synthese und der Materialwissenschaft.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (1S,2S)-ML-SI3 beinhaltet typischerweise die Verwendung chiraler Katalysatoren, um die richtige Stereochemie zu gewährleisten. Eine gängige Methode ist die Sharpless-Asymmetrische Dihydroxylierung, bei der Osmiumtetroxid und ein chiraler Ligand verwendet werden, um eine hohe Enantioselektivität zu erzielen. Die Reaktionsbedingungen umfassen häufig eine Mischung aus Wasser und tert-Butanol als Lösungsmittel, wobei Kaliumferricyanid und Kaliumcarbonat als Co-Oxidationsmittel verwendet werden .

Industrielle Produktionsmethoden

Für die großtechnische Produktion ist die enzymatische Umesterung aufgrund ihrer Effizienz und Selektivität eine bevorzugte Methode. Immobilisierte Lipase wird verwendet, um die Reaktion zwischen (±)-trans-2-Methoxycyclohexanol und Vinylacetat in Gegenwart von Triethylamin und Cyclohexan zu katalysieren . Diese Methode ermöglicht die Herstellung von (1S,2S)-ML-SI3 mit hoher optischer Reinheit und Ausbeute.

Wirkmechanismus

Der Wirkungsmechanismus von (1S,2S)-ML-SI3 beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen wie Enzymen und Rezeptoren. Die Stereochemie der Verbindung spielt eine entscheidende Rolle für ihre Bindungsaffinität und Selektivität. Zum Beispiel kann (1S,2S)-ML-SI3 in medizinischen Anwendungen die Aktivität bestimmter Enzyme hemmen, indem es an deren aktive Zentren bindet und so den Zugang zum Substrat blockiert und die Katalyse verhindert .

Biochemische Analyse

Biochemical Properties

ML-SI3 plays a significant role in biochemical reactions by inhibiting the TRPML1 channel, which is crucial for lysosomal calcium signaling, lipid trafficking, and autophagy-related processes . The compound binds to the hydrophobic cavity created by the S5, S6, and PH1 regions of TRPML1, the same site where the synthetic agonist ML-SA1 binds . This binding prevents lysosomal calcium efflux and blocks downstream TRPML1-mediated induction of autophagy . ML-SI3 competes with ML-SA1 to block channel activation but does not inhibit PI(3,5)P2-dependent activation of the channel .

Cellular Effects

ML-SI3 has profound effects on various types of cells and cellular processes. It prevents lysosomal calcium efflux and blocks downstream TRPML1-mediated induction of autophagy . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, ML-SI3 has been shown to block the activation of TRPML1 by ML-SA1, thereby preventing the downstream effects on autophagy and lysosomal function . Additionally, ML-SI3 can influence the maturation of autophagosomes and the clearance of protein aggregates, such as α-synuclein, in neuronal cells .

Molecular Mechanism

The molecular mechanism of ML-SI3 involves its binding to the hydrophobic cavity of TRPML1, which prevents the activation of the channel by synthetic agonists like ML-SA1 . This binding blocks the channel’s activity, thereby inhibiting lysosomal calcium efflux and subsequent autophagy induction . ML-SI3 does not inhibit the activation of TRPML1 by the native lipid agonist PI(3,5)P2, indicating a selective mechanism of action . The compound’s inhibitory effect on TRPML1 is independent of phosphoinositide regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ML-SI3 have been observed to change over time. The compound’s stability and degradation have been studied, showing that it can maintain its inhibitory effects on TRPML1 over extended periods . Long-term studies have demonstrated that ML-SI3 can consistently block lysosomal calcium efflux and autophagy induction, with no significant degradation observed . These findings suggest that ML-SI3 is a stable compound with lasting effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of ML-SI3 vary with different dosages in animal models. Studies have shown that higher doses of ML-SI3 result in more significant inhibition of TRPML1 activity and greater reduction in lysosomal calcium efflux . For example, administration of ML-SI3 at 1.5 mg/kg yielded greater effects than at 0.15 mg/kg, reducing infarct size by around 70% compared to the vehicle group subjected to ischemia/reperfusion injury . High doses of ML-SI3 may also lead to toxic or adverse effects, highlighting the importance of dosage optimization in research .

Metabolic Pathways

ML-SI3 is involved in metabolic pathways related to lysosomal function and autophagy. The compound interacts with enzymes and cofactors that regulate lysosomal calcium signaling and autophagosome biogenesis . By inhibiting TRPML1, ML-SI3 affects the generation of phosphatidylinositol 3-phosphate (PI3P) and the recruitment of essential PI3P-binding proteins to the nascent phagophore . This interaction influences metabolic flux and metabolite levels, impacting cellular homeostasis and function .

Transport and Distribution

Within cells and tissues, ML-SI3 is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to TRPML1 and other related channels . ML-SI3’s distribution within lysosomes and its effects on lysosomal function are critical for its role in regulating autophagy and cellular metabolism . The compound’s transport and distribution are essential for its inhibitory effects on TRPML1 and downstream cellular processes .

Subcellular Localization

ML-SI3 is primarily localized within lysosomes, where it exerts its inhibitory effects on TRPML1 . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its accumulation in lysosomal compartments . This localization is crucial for ML-SI3’s activity, as it allows the compound to effectively inhibit lysosomal calcium efflux and autophagy induction . The specific targeting of ML-SI3 to lysosomes highlights its potential as a therapeutic agent for lysosomal storage disorders and other autophagy-related diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-ML-SI3 typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide and a chiral ligand to achieve high enantioselectivity. The reaction conditions often include a mixture of water and tert-butyl alcohol as solvents, with potassium ferricyanide and potassium carbonate as co-oxidants .

Industrial Production Methods

For large-scale production, enzymatic transesterification is a preferred method due to its efficiency and selectivity. Immobilized lipase is used to catalyze the reaction between (±)-trans-2-methoxycyclohexanol and vinyl acetate in the presence of triethylamine and cyclohexane . This method allows for the production of (1S,2S)-ML-SI3 with high optical purity and yield.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(1S,2S)-ML-SI3 unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen werden häufig verwendet, um die funktionellen Gruppen der Verbindung zu modifizieren und ihre Eigenschaften für bestimmte Anwendungen zu verbessern.

Gängige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid. Diese Reaktionen finden typischerweise unter sauren Bedingungen statt und führen zur Bildung von Ketonen oder Carbonsäuren.

    Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet. Diese Reaktionen werden in der Regel in wasserfreien Lösungsmitteln wie Tetrahydrofuran oder Diethylether durchgeführt.

    Substitution: Nucleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriumhydroxid oder Kalium-tert-Butylat. Diese Reaktionen können sowohl unter sauren als auch unter basischen Bedingungen durchgeführt werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von (1S,2S)-ML-SI3, wie Alkohole, Ketone und Ester. Diese Derivate werden häufig als Zwischenprodukte bei der Synthese komplexerer Moleküle verwendet.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Serotonin Receptor Modulation

One of the primary applications of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide is its interaction with serotonin receptors, particularly the 5-HT1A subtype. Research indicates that this compound acts as a selective antagonist at the 5-HT1A receptor, which is implicated in various neuropsychiatric disorders such as depression and anxiety. The compound has demonstrated high affinity (IC50 = 0.29 nM) and selectivity for this receptor, making it a candidate for further development as an antidepressant or anxiolytic agent .

1.2 Neuroimaging

The compound has also been investigated for its utility in positron emission tomography (PET) imaging. A derivative labeled with Fluorine-18 has been synthesized to serve as a radioligand for visualizing 5-HT1A receptors in vivo. This application is crucial for understanding the distribution and density of serotonin receptors in the brain, which can aid in diagnosing and monitoring treatment responses in psychiatric conditions .

Case Studies and Research Findings

3.1 In Vivo Studies

In vivo studies have shown that this compound exhibits significant brain uptake and retention, indicating its potential effectiveness as a therapeutic agent targeting central nervous system disorders .

3.2 Comparative Studies

Comparative studies with other known serotonin antagonists have highlighted the unique pharmacokinetic properties of this compound, including its slower clearance from the brain compared to conventional agents, which may enhance its therapeutic efficacy .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

  • (1R,2R)-ML-SI3
  • (1S,2R)-ML-SI3
  • (1R,2S)-ML-SI3

Einzigartigkeit

(1S,2S)-ML-SI3 ist aufgrund seiner spezifischen Stereochemie einzigartig, die besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu seinen Diastereomeren und Enantiomeren weist (1S,2S)-ML-SI3 in seinen Wechselwirkungen mit biologischen Zielmolekülen häufig eine höhere Selektivität und Wirksamkeit auf. Dies macht es besonders wertvoll für Anwendungen, bei denen die Stereochemie entscheidend ist, wie z. B. bei der Entwicklung chiraler Medikamente und Katalysatoren .

Biologische Aktivität

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its complex structure, exhibits a variety of pharmacological effects, particularly in the realm of neuropharmacology and cancer treatment. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H26N2O3S\text{C}_{19}\text{H}_{26}\text{N}_{2}\text{O}_{3}\text{S}

This structure features a piperazine ring substituted with a methoxyphenyl group and is linked to a cyclohexyl group, contributing to its unique pharmacological properties.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₉H₂₆N₂O₃S
Molecular Weight350.49 g/mol
SolubilitySoluble in DMSO and ethanol

Pharmacological Profile

Research indicates that this compound possesses several biological activities:

  • Dopamine Receptor Modulation : The compound shows significant affinity for dopamine D3 receptors, which are implicated in various neuropsychiatric disorders. Studies have reported high selectivity for D3 over D2 receptors, suggesting potential applications in treating conditions like schizophrenia and Parkinson's disease .
  • Anticancer Activity : Preliminary studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. In vitro assays demonstrated IC50 values suggesting effective inhibition of cell proliferation in human cancer models .
  • Anti-inflammatory Effects : Some derivatives of the piperazine class have shown anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Case Study 1: Neuropharmacological Effects

A study evaluating the effects of this compound on animal models demonstrated its ability to reduce symptoms associated with dopaminergic dysfunction. The compound was tested in rodent models exhibiting Parkinsonian symptoms, resulting in significant improvements in motor function and behavioral assessments.

Case Study 2: Antitumor Activity

In another investigation, the compound was subjected to cytotoxicity assays against several human cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicated that the compound exhibited an IC50 value of approximately 10 µM against HeLa cells, demonstrating its potential as an anticancer agent .

Table 2: Biological Activity Summary

Activity TypeTarget/EffectIC50 Value
Dopamine ReceptorD3 Receptor AffinityK(i) = 1 nM
AnticancerHeLa Cell LineIC50 = 10 µM
Anti-inflammatoryCytokine InhibitionNot specified

The biological activity of this compound is believed to involve multiple mechanisms:

  • Receptor Binding : The compound’s interaction with dopamine receptors modulates neurotransmitter levels, influencing both mood and motor control.
  • Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest through pathways that lead to apoptosis.
  • Cytokine Modulation : By inhibiting specific cytokines, the compound may reduce inflammation and associated tissue damage.

Eigenschaften

IUPAC Name

N-[(1S,2S)-2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3S/c1-29-23-14-8-7-13-22(23)26-17-15-25(16-18-26)21-12-6-5-11-20(21)24-30(27,28)19-9-3-2-4-10-19/h2-4,7-10,13-14,20-21,24H,5-6,11-12,15-18H2,1H3/t20-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTXOMMQHRIKGL-SFTDATJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCCCC3NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)[C@H]3CCCC[C@@H]3NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801336630
Record name N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891016-02-7
Record name N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide
Reactant of Route 3
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide
Reactant of Route 5
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide
Reactant of Route 6
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.